Benzoic acid,5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]-,ethyl ester
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Overview
Description
Benzoic acid,5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]-,ethyl ester is a chemical compound with the molecular formula C12H11ClN2O5S. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is a derivative of benzoic acid and features functional groups such as an aminosulfonyl group, a chloro group, and a furanylmethylamino group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of Benzoic acid,5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]-,ethyl ester involves several steps. One common method includes the reaction of 5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoic acid with ethanol in the presence of a catalyst to form the ethyl ester. The reaction conditions typically involve refluxing the mixture for several hours to ensure complete esterification. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Benzoic acid,5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]-,ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Scientific Research Applications
Benzoic acid,5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]-,ethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes, pigments, and other industrial products.
Mechanism of Action
The mechanism of action of Benzoic acid,5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]-,ethyl ester involves its interaction with specific molecular targets and pathways. The aminosulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The chloro group and furanylmethylamino group may also contribute to the compound’s overall biological activity by interacting with cellular components and disrupting normal cellular functions.
Comparison with Similar Compounds
Benzoic acid,5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]-,ethyl ester can be compared with similar compounds such as:
Furosemide: A diuretic drug with a similar structure but different functional groups, used to treat fluid retention and swelling.
Sulfanilamide: An antimicrobial agent with an aminosulfonyl group, used to treat bacterial infections.
Chloramphenicol: An antibiotic with a chloro group, used to treat various bacterial infections.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are distinct from those of similar compounds.
Properties
CAS No. |
4793-56-0 |
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Molecular Formula |
C14H15ClN2O5S |
Molecular Weight |
358.8 g/mol |
IUPAC Name |
ethyl 4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoate |
InChI |
InChI=1S/C14H15ClN2O5S/c1-2-21-14(18)10-6-13(23(16,19)20)11(15)7-12(10)17-8-9-4-3-5-22-9/h3-7,17H,2,8H2,1H3,(H2,16,19,20) |
InChI Key |
XQEQFAXBQUSPDR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1NCC2=CC=CO2)Cl)S(=O)(=O)N |
Origin of Product |
United States |
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